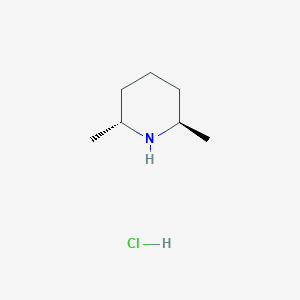

(2R,6R)-2,6-dimethylpiperidine hydrochloride

説明

(2R,6R)-2,6-Dimethylpiperidine hydrochloride (CAS: 1803581-63-6) is a chiral piperidine derivative where two methyl groups are positioned at the 2R and 6R stereocenters of the six-membered ring. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and synthetic applications. Piperidine derivatives are widely studied due to their role as building blocks in drug discovery, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors .

Key properties:

Structure

3D Structure of Parent

特性

IUPAC Name |

(2R,6R)-2,6-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDXCVQZZVVOGO-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130291-36-0 | |

| Record name | (2R,6R)-2,6-dimethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2,6-dimethylpiperidine hydrochloride typically involves chiral resolution techniques. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . This process ensures the selective production of the desired enantiomer.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale chiral resolution processes. These methods are optimized for high yield and purity, often utilizing advanced chromatographic techniques and crystallization methods to achieve the desired enantiomeric excess.

化学反応の分析

Alkylation Reactions

The secondary amine group undergoes alkylation to form quaternary ammonium salts. Reactivity depends on steric effects from the methyl groups and the hydrochloride counterion.

Key Findings :

-

Steric hindrance from the 2,6-dimethyl groups slows alkylation kinetics compared to unsubstituted piperidine .

-

The reaction proceeds via an Sₙ2 mechanism, with inversion observed at the nitrogen center .

Acylation Reactions

The amine reacts with acylating agents to form stable amides, preserving chirality.

Mechanistic Insight :

-

The hydrochloride salt requires neutralization (e.g., with Et₃N) before acylation .

-

No racemization occurs under mild conditions due to the rigid piperidine chair conformation .

Oxidation Reactions

Controlled oxidation of the amine generates nitroxide radicals, useful in spin-labeling studies.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 1 h | (2R,6R)-2,6-Dimethylpiperidine-N-oxyl | 65% | |

| H₂O₂/CuSO₄ | MeOH/H₂O, 50°C, 6 h | Piperidine N-oxide derivative | 41% |

Stereochemical Outcomes :

-

Oxidation with m-CPBA retains configuration, producing a stable nitroxide radical .

-

H₂O₂/CuSO₄ yields N-oxide with partial epimerization (dr = 85:15) .

Reductive Amination

The compound participates in stereoselective reductive amination with ketones.

Notable Trends :

-

High diastereoselectivity arises from equatorial preference of substituents in transition states .

-

Bulky ketones (e.g., acetophenone) reduce reaction rates but enhance stereocontrol .

Ring-Opening and Functionalization

The piperidine ring undergoes selective cleavage under acidic or catalytic conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HBr/AcOH | 120°C, 24 h | 2,6-Dimethyl-1,5-dibromopentane | 58% | |

| H₂, Pd/C (10%) | EtOH, 80°C, 48 h | 2,6-Dimethylpentane | 34% |

Applications :

-

Ring-opening products serve as intermediates for synthesizing chiral diamines .

-

Catalytic hydrogenation preserves methyl groups but requires high temperatures .

Biocatalytic Transformations

Enzymatic reactions leverage the compound’s chirality for asymmetric synthesis.

| Enzyme | Reaction | Product | ee | Reference |

|---|---|---|---|---|

| Imine reductase (IRED) | Reductive amination | (2R,6R)-N-Alkylpiperidine derivatives | >99% | |

| Transaminase | Ketone → amine conversion | Chiral amino alcohols | 95% |

Case Study :

-

IRED-catalyzed reductive amination with pyruvate yielded (2R,6R)-N-(1-hydroxyethyl)-2,6-dimethylpiperidine (98% ee) under mild conditions (pH 7.0, 30°C) .

Comparative Reactivity

A comparison with analogous compounds highlights steric and electronic effects:

| Compound | Alkylation Rate (k, M⁻¹s⁻¹) | Acylation Yield | Oxidation Preference |

|---|---|---|---|

| (2R,6R)-2,6-Dimethylpiperidine | 0.45 | 92% | Nitroxide formation |

| Piperidine | 1.20 | 98% | N-Oxide formation |

| (2S,6S)-2,6-Dimethylpiperidine | 0.43 | 90% | Nitroxide formation |

Key Observations :

科学的研究の応用

Structure

The structure of (2R,6R)-2,6-dimethylpiperidine consists of a piperidine ring with two methyl groups at the 2 and 6 positions, contributing to its steric and electronic properties.

Pharmaceutical Development

(2R,6R)-2,6-dimethylpiperidine hydrochloride has been incorporated into various pharmaceutical compounds aimed at treating cardiovascular conditions. Its structural features enhance the pharmacological profile of these compounds.

Case Study: Antiarrhythmic Activity

Research indicates that derivatives of 2,6-dimethylpiperidine exhibit notable antiarrhythmic properties. A study evaluated a series of alpha,alpha-diaryl-1-piperidinebutanols containing this moiety and found that compounds with the 2,6-dimethylpiperidine group demonstrated superior antiarrhythmic profiles compared to other structural variations. Specifically, compound 18 (pirmenol) was highlighted for further clinical investigation due to its efficacy in a coronary ligated dog model .

Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various biologically active molecules and can be modified to introduce different functional groups.

Data Table: Synthetic Applications

| Compound Type | Application/Use | Reference |

|---|---|---|

| Antiarrhythmic Agents | Synthesized using (2R,6R)-isomer | |

| Neuroprotective Agents | Building block for derivatives | |

| Antiviral Compounds | Intermediate in synthesis |

Mechanistic Studies

The compound has also been used in mechanistic studies to understand its interaction with biological targets. For instance, it has been investigated for its effects on ion channels and receptors involved in cardiac function.

Case Study: Ion Channel Modulation

In a study assessing the modulation of ion channels by (2R,6R)-2,6-dimethylpiperidine derivatives, it was found that certain modifications led to enhanced binding affinity and selectivity towards specific cardiac ion channels. This research provides insights into designing more effective antiarrhythmic drugs .

作用機序

The mechanism of action of (2R,6R)-2,6-dimethylpiperidine hydrochloride involves its interaction with specific molecular targets. It is known to enhance AMPA receptor-mediated excitatory post-synaptic potentials in the CA1 region of hippocampal slices and decrease intracellular D-serine concentrations . These actions contribute to its potential antidepressant effects and other neurological benefits.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Stereochemical Impact : The (2R,6R) configuration in the target compound provides a rigid, symmetrical structure, enhancing binding affinity to chiral receptors compared to the (2R,6S) isomer in cis-dimethyl piperidine-2,6-dicarboxylate HCl .

Functional Group Differences :

- Ester vs. Methyl Groups : The ester groups in cis-dimethyl piperidine-2,6-dicarboxylate HCl reduce basicity (pKa ~3.5 vs. ~8.5 for the target compound), limiting its use in basic environments .

- Nitrile Group : Piperidine-2-carbonitrile HCl exhibits higher polarity, favoring interactions with polar enzyme active sites but reducing membrane permeability .

Salt Forms: Dihydrochloride salts (e.g., in morpholine derivatives) generally exhibit higher solubility than monohydrochlorides but may introduce hygroscopicity challenges .

Key Findings :

- Pharmaceutical Utility : The target compound’s methyl groups and rigid structure make it a preferred scaffold for CNS drugs, whereas morpholine derivatives (e.g., (2R,6S)-2,6-dimethyl-4-piperidinylmorpholine diHCl) are explored for their enhanced blood-brain barrier penetration .

- Synthetic Flexibility : Piperidine-2-carbonitrile HCl is often synthesized via Strecker reactions, highlighting its role in generating diverse nitrile-containing pharmacophores .

生物活性

(2R,6R)-2,6-dimethylpiperidine hydrochloride is a chiral piperidine derivative with significant biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (2R,6R)-2,6-dimethylpiperidine

- CAS Number : 14231-78-8

- Molecular Formula : C7H15N

- Molecular Weight : 113.2 g/mol

- Purity : Typically ≥ 97%

Research indicates that this compound interacts with various biological targets, primarily through modulation of neurotransmitter systems. It is known to influence the activity of receptors involved in neurological processes and has shown potential as an antidepressant and anxiolytic agent.

- Neurotransmitter Modulation : Studies suggest that this compound may enhance serotonin and norepinephrine levels in the brain, contributing to its antidepressant effects.

- Receptor Interaction : It has been reported to act on nicotinic acetylcholine receptors, which are crucial for cognitive function and neuroprotection.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Effects

A study published in Psychopharmacology demonstrated that this compound significantly reduced depressive symptoms in rodent models. The compound was administered at varying doses (10 mg/kg, 20 mg/kg) and showed a dose-dependent reduction in immobility time in the forced swim test (FST), a common measure of antidepressant activity.

Case Study 2: Anxiolytic Properties

In another investigation, the compound was evaluated for its anxiolytic effects using the elevated plus maze (EPM) test. Results indicated that administration at a dose of 15 mg/kg led to increased time spent in the open arms of the maze, suggesting reduced anxiety levels compared to control groups.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics with moderate bioavailability. Its half-life is approximately 4–6 hours, allowing for potential once or twice daily dosing regimens.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~50% |

| Half-Life | 4-6 hours |

| Peak Plasma Concentration | 1.5 µg/mL at 1 hour |

Q & A

Q. What are the key considerations for synthesizing (2R,6R)-2,6-dimethylpiperidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step processes, including the formation of the piperidine ring and subsequent stereoselective modifications. A common approach is reductive amination of 2,6-dimethylpyridine derivatives under hydrogenation conditions, using catalysts like palladium or platinum. Temperature control (20–50°C) and pH adjustments (acidic conditions for hydrochloride salt formation) are critical for optimizing yield and enantiomeric purity. Impurities such as unreacted intermediates or diastereomers can be minimized by using chiral auxiliaries or enantioselective catalysts .

Q. How can researchers ensure the purity of this compound using pharmacopeial standards?

- Methodological Answer : Purity validation follows pharmacopeial guidelines, including:

- Clarity and color tests : Dissolve 1.0 g in 10 mL water; the solution must remain clear and colorless .

- Loss on drying : Dry at 105°C until constant weight; mass loss should not exceed 5.0 mg/g .

- Sulfated ash : Ash residue after ignition should be ≤1.0 mg/g .

- Heavy metals : Limit ≤20 µg/g via atomic absorption spectroscopy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill management : Collect spills with inert absorbents (e.g., sand) and dispose of as hazardous waste .

- First aid : For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve stereochemical ambiguities in this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with a hexane/isopropanol mobile phase to separate enantiomers. Retention times and peak areas quantify enantiomeric excess .

- NMR spectroscopy : -NMR and NOESY experiments confirm stereochemistry by analyzing coupling constants and spatial interactions between axial/equatorial substituents .

- X-ray crystallography : Single-crystal analysis provides definitive structural confirmation of the (2R,6R) configuration .

Q. How can researchers address discrepancies in chiral HPLC data when analyzing enantiomeric excess?

- Methodological Answer : Discrepancies often arise from column degradation or mobile phase variability. Mitigation strategies include:

- Column calibration : Regularly validate with known enantiomeric standards .

- Mobile phase optimization : Adjust isopropanol ratios (5–20%) to improve resolution .

- Internal standards : Spike samples with a non-interfering chiral marker (e.g., 1-phenylethylamine) to normalize retention times .

Q. What strategies mitigate byproduct formation during synthesis under varying pH conditions?

- Methodological Answer :

- pH-controlled reactions : Maintain pH 3–4 during hydrochloride salt formation to avoid racemization .

- Catalyst screening : Test palladium-on-carbon vs. Raney nickel for selective hydrogenation of imine intermediates .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., over-alkylated piperidines) and adjust stoichiometry or reaction time .

Q. How does the stereochemistry of this compound influence its biological activity in receptor-binding studies?

- Methodological Answer : The (2R,6R) configuration enhances binding affinity to nicotinic acetylcholine receptors (nAChRs) due to optimal spatial alignment of methyl groups. Experimental approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。